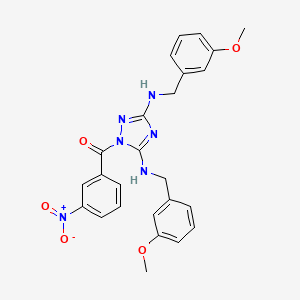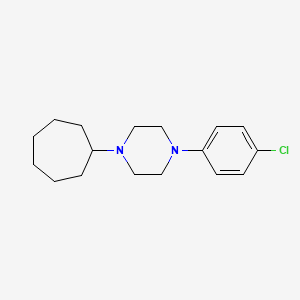![molecular formula C25H14N2O B5226685 8-(2-pyridinyl)-13H-benzo[f]indeno[1,2-c]quinolin-13-one](/img/structure/B5226685.png)
8-(2-pyridinyl)-13H-benzo[f]indeno[1,2-c]quinolin-13-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-pyridinyl)-13H-benzo[f]indeno[1,2-c]quinolin-13-one is a synthetic compound that belongs to the family of indenoquinolines. It has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
8-(2-pyridinyl)-13H-benzo[f]indeno[1,2-c]quinolin-13-one has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. It has also been studied for its potential use as a fluorescent probe for the detection of nucleic acids.
Mecanismo De Acción
The exact mechanism of action of 8-(2-pyridinyl)-13H-benzo[f]indeno[1,2-c]quinolin-13-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to inhibit the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-(2-pyridinyl)-13H-benzo[f]indeno[1,2-c]quinolin-13-one in lab experiments is its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities, which make it a promising candidate for further study. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and accessibility to researchers.
Direcciones Futuras
There are several future directions for the study of 8-(2-pyridinyl)-13H-benzo[f]indeno[1,2-c]quinolin-13-one. One area of future research could be the development of more efficient and scalable synthesis methods for this compound. Another area of future research could be the identification of the exact molecular targets of this compound and the elucidation of its mechanism of action. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound in various disease models.
Métodos De Síntesis
The synthesis of 8-(2-pyridinyl)-13H-benzo[f]indeno[1,2-c]quinolin-13-one involves a multi-step process. The first step involves the synthesis of 2-amino-3-cyano-4H-pyrido[1,2-a]pyrimidin-4-one, which is then reacted with 2-iodobenzoic acid in the presence of a palladium catalyst to form the intermediate compound. The intermediate compound is then subjected to a series of reactions to yield the final product.
Propiedades
IUPAC Name |
11-pyridin-2-yl-12-azapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,14,16,18,20-decaen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14N2O/c28-25-18-10-4-3-9-17(18)22-23(25)21-16-8-2-1-7-15(16)12-13-19(21)27-24(22)20-11-5-6-14-26-20/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTPAKMZJXQPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C4=O)C(=N3)C6=CC=CC=N6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 5-ethyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5226603.png)

![N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5226628.png)

![N~1~-(4-isopropylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5226646.png)
![3-[(2,3-dihydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one](/img/structure/B5226649.png)

![ethyl 4-[4-(3-bromobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5226662.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5226663.png)
![2-{2-[4-(3-thienylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5226672.png)
![4-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5226673.png)
![4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5226676.png)

![N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide](/img/structure/B5226706.png)
